molecular formula C8H11BO4 B043532 2-(Methoxymethoxy)phenylboronic acid CAS No. 115377-93-0

2-(Methoxymethoxy)phenylboronic acid

Cat. No.: B043532
CAS No.: 115377-93-0
M. Wt: 181.98 g/mol
InChI Key: SPJBOWONADYEPF-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)phenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with a methoxymethoxy group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

PhB(OH)2+CH3OCH2ClPhB(OH)2OCH2OCH3\text{PhB(OH)}_2 + \text{CH}_3\text{OCH}_2\text{Cl} \rightarrow \text{PhB(OH)}_2\text{OCH}_2\text{OCH}_3 PhB(OH)2​+CH3​OCH2​Cl→PhB(OH)2​OCH2​OCH3​

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also helps in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The compound can be reduced to form boronate esters.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-(Methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Utilized in the synthesis of biologically active molecules and as a probe for studying enzyme functions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 2-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid

Comparison

2-(Methoxymethoxy)phenylboronic acid is unique due to the presence of the methoxymethoxy group, which enhances its solubility and reactivity compared to other phenylboronic acids. This makes it particularly useful in reactions requiring mild conditions and high selectivity .

Properties

IUPAC Name

[2-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJBOWONADYEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447196
Record name 2-(METHOXYMETHOXY)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115377-93-0
Record name 2-(METHOXYMETHOXY)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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